![molecular formula C21H18O6 B11687118 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B11687118.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and esterified with 3,4-dimethoxybenzoic acid. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate typically involves multiple stepsThe final step involves esterification with 3,4-dimethoxybenzoic acid under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- Methyl 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 8-Hexyl-4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate is unique due to its specific esterification with 3,4-dimethoxybenzoic acid, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the cyclopenta[c]chromene core and a benzoate moiety. Its molecular formula is C18H18O5, and it has a molecular weight of approximately 314.34 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its bioactivity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The following mechanisms have been proposed for the activity of this compound:
- Antioxidant Activity : The compound may scavenge free radicals due to the presence of hydroxyl groups in its structure.
- Anticancer Properties : Similar compounds have shown the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Some derivatives have demonstrated the capacity to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For instance:
These results suggest that the compound exhibits significant cytotoxicity against multiple cancer types.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary animal models indicate that administration of the compound can lead to tumor reduction in xenograft models. Further research is required to elucidate its pharmacokinetics and long-term effects.
Case Studies
One notable case study involved the use of a related compound in treating melanoma. The study reported a significant reduction in tumor size following treatment with a structurally similar derivative, suggesting potential for clinical application in skin cancers.
Properties
Molecular Formula |
C21H18O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C21H18O6/c1-24-17-9-6-12(10-19(17)25-2)20(22)26-13-7-8-15-14-4-3-5-16(14)21(23)27-18(15)11-13/h6-11H,3-5H2,1-2H3 |
InChI Key |
KLJUCCFFRHGKBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)OC |
Origin of Product |
United States |
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